PKG Substrate

Overview

Description

PKG Substrate, also known as Protein Kinase G substrate, is a synthetic specific substrate for Protein Kinase G (cGKI) with a strong preference for PKG II (cGKII) over PKG Iα (cGKIα) . It’s an essential part of the electronic packaging assembly process that provides structural support, electrical connectivity, and thermal management for semiconductor chips .

Synthesis Analysis

PKG Substrate is a selective substrate for cGMP-dependent protein kinase (PKG). The Vmax/Km of the peptide substrate is significantly increased by peptide-546, a PKG activator . Analysis of phosphoproteins in PKG-activated platelets will reveal many new PKG substrates .

Molecular Structure Analysis

The molecular structure of PKG Substrate is complex. The crystal structure of a mammalian protein kinase G reveals contacts between the regulatory and catalytic domains, indicating how cGMP binding alters domain conformations and thus domain:domain interactions . The structure of PKG Iβ in which the AI sequence and the cyclic nucleotide-binding (CNB) domains are bound to the catalytic domain provides a snapshot of the auto-inhibited state .

Chemical Reactions Analysis

PKG Substrate is involved in complex chemical reactions. Cyclic AMP-dependent protein kinase (PKA or cAK) and cyclic GMP-dependent protein kinase (PKG or cGK) transfer the γ-phosphate of ATP to serine and threonine residues of many cellular proteins . The PKG Substrate is a key player in these reactions.

Physical And Chemical Properties Analysis

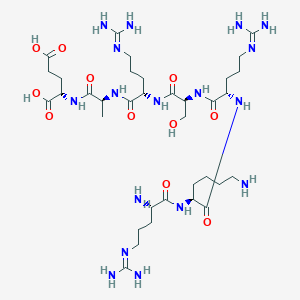

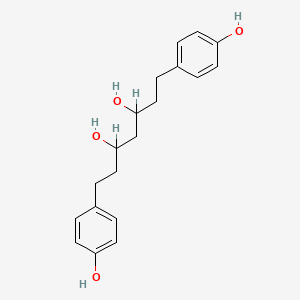

PKG Substrate has a molecular weight of 1281.47 and a molecular formula of C53H96N22O15 . . It is soluble in water .

Scientific Research Applications

Vasodilation and Blood Pressure Regulation:

Malaria Treatment

PKG substrates are relevant in infectious diseases:

Plasmodium falciparum:Future Directions

The future of the PKG Substrate market looks promising, driven by the rapid advancements in technology and the increasing demand for smaller and more efficient electronic devices . The PKG Substrate market is projected to grow at a significant rate during the forecasted period . This growth can be attributed to the increasing demand for electronic devices, advancements in packaging technologies, and the growing need for compact and high-performance products .

properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H67N17O11/c1-18(26(56)51-23(32(62)63)11-12-25(54)55)47-28(58)21(9-5-15-45-34(40)41)50-31(61)24(17-53)52-30(60)22(10-6-16-46-35(42)43)49-29(59)20(8-2-3-13-36)48-27(57)19(37)7-4-14-44-33(38)39/h18-24,53H,2-17,36-37H2,1H3,(H,47,58)(H,48,57)(H,49,59)(H,50,61)(H,51,56)(H,52,60)(H,54,55)(H,62,63)(H4,38,39,44)(H4,40,41,45)(H4,42,43,46)/t18-,19-,20-,21-,22-,23-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKSYBQAXBWINI-LQDRYOBXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H67N17O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724232 | |

| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

902.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PKG Substrate | |

CAS RN |

81187-14-6 | |

| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a PKG substrate and why is it important?

A1: A PKG substrate is a protein that is specifically phosphorylated by PKG. This phosphorylation acts as a molecular switch, altering the substrate's activity, localization, or interaction with other proteins. This, in turn, influences a wide range of cellular processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.

Q2: Can you give an example of how PKG substrate phosphorylation affects smooth muscle relaxation?

A2: PKG phosphorylates the myosin light chain phosphatase targeting subunit (MYPT1), a key regulator of smooth muscle contraction. This phosphorylation enhances MYPT1 activity, leading to dephosphorylation of myosin light chains and ultimately, smooth muscle relaxation. []

Q3: What about PKG's role in platelet function? How do substrates come into play?

A3: PKG activation in platelets leads to the phosphorylation of various substrates, including vasodilator-stimulated phosphoprotein (VASP). VASP phosphorylation is associated with inhibition of platelet aggregation, highlighting PKG's role in regulating thrombosis. [, ]

Q4: The research mentions IRAG as an important PKG substrate. What is its function?

A4: IRAG (IP3R-associated PKG substrate) interacts with the inositol 1,4,5-trisphosphate receptor (IP3R) on the endoplasmic reticulum. When phosphorylated by PKG, IRAG inhibits IP3R-mediated calcium release, influencing processes like smooth muscle contraction and platelet activation. [, , ]

Q5: Are there specific PKG substrates in the brain?

A5: Yes, while the brain expresses fewer known PKG substrates compared to other tissues, several have been identified. One well-studied example is DARPP-32 (dopamine- and cAMP-regulated phosphoprotein), found in striatonigral nerve terminals. PKG phosphorylation of DARPP-32 is implicated in various neuronal processes, including synaptic plasticity and dopamine signaling. []

Q6: How many PKG substrates are there?

A6: The exact number remains unknown, but research suggests a significant number of PKG substrates exist. Studies have identified over 40 distinct proteins phosphorylated by PKG in rat brain alone. []

Q7: Does PKG phosphorylate specific amino acid sequences?

A7: Yes, PKG exhibits substrate specificity, preferentially phosphorylating serine or threonine residues within specific amino acid sequence motifs. [, ]

Q8: How do researchers identify and study PKG substrates?

A8: Various techniques are employed, including:

- In vitro kinase assays: Using purified PKG and potential substrates, researchers can directly assess phosphorylation. []

- Two-dimensional gel electrophoresis: This technique allows visualization and identification of phosphorylated proteins in complex mixtures. []

- Mass spectrometry: This highly sensitive method can identify phosphorylation sites within proteins. [, ]

- Affinity chromatography: This technique helps isolate and identify PKG-interacting proteins, including potential substrates. [, ]

Q9: Can dysregulation of PKG signaling contribute to disease?

A9: Yes, altered PKG activity and substrate phosphorylation have been implicated in various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.

Q10: How is PKG implicated in retinal degeneration?

A10: Overactivation of PKG has been linked to photoreceptor cell death in retinal degenerative diseases. Studies using the rd10 mouse model, for example, have explored the role of PKG and its substrates in retinal degeneration. []

Q11: Can PKG be targeted therapeutically?

A11: PKG is an attractive therapeutic target, and research is ongoing to develop drugs that modulate its activity. For instance, PKG activators show promise in treating cardiovascular diseases, while inhibitors are being explored for conditions like cancer. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanoic acid, 2-[(phenylthioxomethyl)thio]-](/img/structure/B3029791.png)

![2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3029806.png)